molecular formula C8H9F2NO2S B13409664 Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13409664
M. Wt: 221.23 g/mol
InChI Key: JQLVORUSBFLCMU-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate is a valuable fluorinated heterocyclic building block in medicinal chemistry and agrochemical research. The incorporation of the difluoromethyl group is a strategic maneuver in modern drug design, as it can profoundly influence a molecule's electronic properties, metabolic stability, lipophilicity, and bioavailability . This compound is an ester derivative, with the ester functional group making it a versatile intermediate for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amide coupling reactions. As a member of the thiazole family, it provides a privileged scaffold found in a wide range of bioactive molecules. The specific 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate structure is a key motif in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a leading class of agrochemicals . In pharmaceutical contexts, analogous difluoromethyl heterocycles are employed as key precursors in active ingredients, including anticancer agents and anti-inflammatory drugs . This product is intended for use in discovery chemistry and is an essential tool for researchers exploring new chemical space in the development of novel active compounds. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c1-3-13-8(12)6-5(7(9)10)11-4(2)14-6/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLVORUSBFLCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-methyl, 2-(4-CF₃-phenyl) C₁₄H₁₂F₃NO₂S 315.31 High thermal stability (mp 87–89°C); potential agrochemical applications
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-phenyl, 5-CF₃ C₁₃H₁₀F₃NO₂S 309.28 Planar structure; used in medicinal chemistry for trifluoromethyl bioisosterism
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-ethylamino, 4-CF₃ C₉H₁₁F₃N₂O₂S 268.25 Enhanced solubility due to ethylamino group; explored as a kinase inhibitor
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate 4-(4-Cl-phenoxymethyl), 2-(4-NO₂-phenyl) C₂₀H₁₆ClN₂O₅S 434.87 Polar nitro group; crystallizes in triclinic system; potential herbicide activity
Target Compound : Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate 4-CF₂H, 2-methyl C₈H₉F₂NO₂S 221.22 Moderate lipophilicity; potential for CNS drug delivery due to balanced electronegativity N/A*

Physicochemical Properties

  • Melting Points : Trifluoromethylphenyl-substituted analogs (e.g., 87–89°C ) exhibit higher melting points than difluoromethyl derivatives due to increased molecular rigidity.
  • Solubility: Ethylamino-substituted analogs (e.g., ) show improved aqueous solubility compared to aryl-substituted derivatives.

Biological Activity

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention due to its potential biological activities. The thiazole ring structure, combined with the difluoromethyl group, suggests unique reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C7H6F2N2O2S
  • Molecular Weight : 210.19 g/mol
  • SMILES Notation : CCOC(=O)C1=C(N=C(S1)C(F)F)C

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities, and a difluoromethyl group that enhances its lipophilicity and potential for bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It can influence signaling cascades by interacting with receptors or other proteins.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University tested the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

Compound Concentration (µg/mL)Zone of Inhibition (mm)
1012
5020
10030

The compound demonstrated a dose-dependent increase in antibacterial activity, indicating its potential as an antimicrobial agent.

Anticancer Properties

Another area of interest is the anticancer activity of this compound. Preliminary studies suggest it may induce apoptosis in cancer cell lines.

Research Findings

In vitro studies on human breast cancer cells (MCF-7) revealed:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of caspase-dependent apoptosis.

These findings support further investigation into its use as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylateThiazole DerivativeAntimicrobial
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylateThiazole DerivativeAnticancer

The presence of the difluoromethyl group in this compound enhances its biological profile compared to other thiazole derivatives.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate, and what key reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key step involves introducing the difluoromethyl group at the 4-position of the thiazole ring. For example, chlorosulfonation or halogenation reactions using reagents like chlorosulfonic acid or difluoromethylation agents under controlled temperatures (0–5°C) are critical for selectivity . Ethyl esterification of the carboxylic acid precursor (e.g., 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid) with ethanol and acid catalysts (e.g., H₂SO₄) is another common route. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography .

Q. How is the structural elucidation of this compound typically performed in academic research?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., using SHELX or ORTEP-III for refinement) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR identify substituent patterns (e.g., difluoromethyl split peaks at ~-80 ppm in <sup>19</sup>F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using Design of Experiments (DoE) methodologies?

DoE evaluates critical variables:

  • Factors : Molar ratios (e.g., thiazole precursor to difluoromethylation agent), temperature (-10°C to 25°C), solvent polarity (DMF vs. THF).
  • Responses : Yield, purity (HPLC ≥98%), and reaction time. A Plackett-Burman design can identify dominant factors, followed by a Central Composite Design for optimization. For example, excess difluoromethylation agent (1.5 eq) and low temperatures (-5°C) reduce side-product formation .

Q. What analytical techniques resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or mechanism claims require:

  • Purity validation : HPLC-MS to exclude impurities >95% .
  • Structural confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations .
  • Assay standardization : Replicate enzyme inhibition assays (e.g., COX-2) under consistent pH, temperature, and buffer conditions .

Q. How does the difluoromethyl group influence reactivity and bioactivity compared to other substituents?

Substituent Electron Effects Bioactivity Impact
Difluoromethyl (-CF₂H)Strong σ-withdrawingEnhanced metabolic stability; increased binding to hydrophobic enzyme pockets .
Trifluoromethyl (-CF₃)Higher electronegativityReduced solubility but improved target selectivity .
Chlorine (-Cl)Moderate electronegativityHigher cytotoxicity but lower specificity .

Q. What role does X-ray crystallography play in understanding molecular interactions?

Single-crystal studies reveal:

  • Intermolecular forces : Hydrogen bonds between the ester carbonyl and water molecules stabilize the crystal lattice .
  • Conformational flexibility : The thiazole ring’s planarity and substituent orientation influence binding to biological targets (e.g., enzymes) . SHELXL refinement can model disorder in the difluoromethyl group due to dynamic fluorine motion .

Q. What strategies identify the mechanism of action against specific enzymes?

  • Enzyme kinetics : Michaelis-Menten assays to determine competitive/non-competitive inhibition (e.g., monitoring COX-2 activity via UV-Vis) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., interactions with Trp387 in COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

Q. How can researchers assess stability under various conditions, and what degradation products form?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).
  • Degradation pathways :
  • Hydrolysis : Ester cleavage to 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid (confirmed via LC-MS) .
  • Oxidation : Difluoromethyl to carbonyl group under H2O2/Fe²⁺ .
    • Analytical tools : Accelerated stability testing (ICH guidelines) with HPLC-PDA and NMR tracking .

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